4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tert-butyl group, an ethylsulfonyl group, and a thioxo group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide.
Addition of the Ethylsulfonyl Group: This step involves the sulfonylation of the dihydropyridine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Bases: Triethylamine, sodium hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thioxo and sulfonyl groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-(tert-Butyl)-5-(phenylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-(tert-Butyl)-5-(isopropylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. The ethylsulfonyl group, in particular, may offer different reactivity and solubility characteristics compared to other sulfonyl derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16N2O2S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-tert-butyl-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O2S2/c1-5-18(15,16)9-7-14-11(17)8(6-13)10(9)12(2,3)4/h7H,5H2,1-4H3,(H,14,17) |
InChI Key |
ZUVBALFEKGCAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C(C)(C)C)C#N |
Origin of Product |
United States |
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